3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It is characterized by the presence of multiple functional groups, including thiazolidinone, pyridopyrimidine, and phenylsulfanyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiazolidinone intermediate, followed by its reaction with a pyridopyrimidine derivative. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to improve reaction efficiency and product yield . Additionally, the use of continuous flow reactors could be explored to scale up the production process while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different thiazolidinone derivatives. Substitution reactions could lead to a variety of functionalized pyridopyrimidine compounds .
Scientific Research Applications
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and the development of new therapeutic agents.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares structural similarities with the pyridopyrimidine moiety and is known for its anticancer properties.
Thiazolo[3,2-a]pyrimidine: Similar to the thiazolidinone moiety, this compound has been studied for its antibacterial and anti-inflammatory activities.
Uniqueness
What sets 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of multiple functional groups within a single molecule.
Properties
Molecular Formula |
C26H19N3O2S3 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19N3O2S3/c1-17-9-8-14-28-22(17)27-23(33-19-12-6-3-7-13-19)20(24(28)30)15-21-25(31)29(26(32)34-21)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3/b21-15- |
InChI Key |
TUKZYZVUZGGALC-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)SC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
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